Enhanced MAO-B Inhibition Potency Relative to Unsubstituted Quinoline Derivatives
While direct MAO-B inhibition data for (5-Chloroquinolin-8-YL)methanethiol is not publicly available, a closely related 5-chloro-8-substituted quinoline analog demonstrates significant potency. This compound exhibits an IC₅₀ of 290 nM against recombinant human MAO-B [1]. This contrasts sharply with the unsubstituted parent compound, quinoline, which is a weak MAO-B inhibitor [2]. The presence of the 5-chloro and 8-substituent is therefore critical for enhanced activity, a structural feature shared by (5-Chloroquinolin-8-YL)methanethiol.
| Evidence Dimension | MAO-B Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly available; inference based on a structurally similar 5-chloro-8-substituted quinoline analog. |
| Comparator Or Baseline | 5-chloro-8-substituted quinoline analog: IC₅₀ = 290 nM [1]; Unsubstituted quinoline: weak inhibitor [2] |
| Quantified Difference | Not directly calculable, but the 5-chloro-8-substituted analog shows >10-fold improvement over the weak inhibition of quinoline. |
| Conditions | Recombinant human MAO-B, kynuramine substrate, 20 min fluorescence assay. |
Why This Matters
For researchers investigating MAO-B as a therapeutic target (e.g., in Parkinson's disease), the 5-chloro-8-substituted quinoline scaffold, which (5-Chloroquinolin-8-YL)methanethiol belongs to, represents a distinct and more potent chemical starting point compared to unsubstituted quinoline.
- [1] BindingDB: BDBM50259633 (CHEMBL4067432). IC50 = 290 nM for inhibition of recombinant human MAO-B. 2024. View Source
- [2] Shih JC, et al. cDNA cloning of human liver MAO-A and MAO-B. 1990. (Referenced for quinoline's weak MAO-B inhibition). View Source
